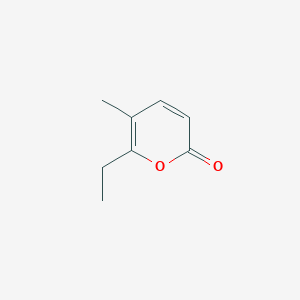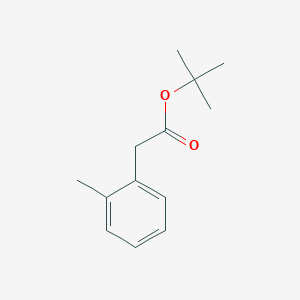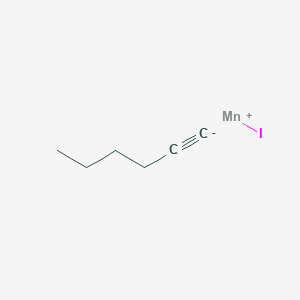
hex-1-yne;iodomanganese(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-1-yne;iodomanganese(1+) is a compound that combines the properties of an alkyne (hex-1-yne) and a metal halide (iodomanganese(1+)) Hex-1-yne is a hydrocarbon with a triple bond between the first and second carbon atoms, while iodomanganese(1+) is a manganese ion coordinated with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-1-yne can be synthesized through the reaction of monosodium acetylide with butyl bromide . The reaction proceeds as follows: [ \text{NaC}_2\text{H} + \text{BrC}_4\text{H}_9 \rightarrow \text{HC}_2\text{C}_4\text{H}_9 + \text{NaBr} ]
For the preparation of iodomanganese(1+), manganese(II) iodide can be used as a precursor. The synthesis involves the reduction of manganese(II) iodide to manganese(I) iodide under specific conditions.
Industrial Production Methods
Industrial production of hex-1-yne typically involves the alkylation of acetylene with butyl bromide in the presence of a strong base such as sodium amide (NaNH₂) . The process is scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hex-1-yne;iodomanganese(1+) undergoes various types of chemical reactions, including:
Oxidation: The triple bond in hex-1-yne can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The iodine atom in iodomanganese(1+) can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Substitution: Halogen exchange reactions can be carried out using halogenating agents such as chlorine (Cl₂) or bromine (Br₂).
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Hex-1-yne;iodomanganese(1+) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of manganese.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hex-1-yne;iodomanganese(1+) involves the interaction of the manganese ion with various molecular targets. The manganese ion can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The triple bond in hex-1-yne provides a site for nucleophilic attack, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Hex-1-yne: A hydrocarbon with a triple bond between the first and second carbon atoms.
Manganese(II) iodide: A manganese ion coordinated with two iodine atoms.
Iodoalkynes: Compounds containing an iodine atom and a triple bond.
Uniqueness
Hex-1-yne;iodomanganese(1+) is unique due to the combination of an alkyne and a metal halide. This combination imparts unique reactivity and potential applications that are not observed in the individual components. The presence of the manganese ion enhances the compound’s ability to participate in redox reactions and catalysis, making it a valuable reagent in various fields of research.
Properties
CAS No. |
62485-92-1 |
|---|---|
Molecular Formula |
C6H9IMn |
Molecular Weight |
262.98 g/mol |
IUPAC Name |
hex-1-yne;iodomanganese(1+) |
InChI |
InChI=1S/C6H9.HI.Mn/c1-3-5-6-4-2;;/h3,5-6H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
VKJIWELSXSYDCB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC#[C-].[Mn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


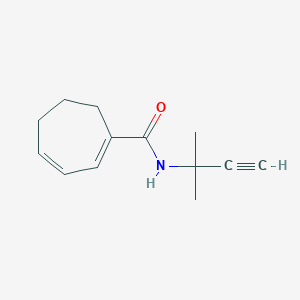
![2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-](/img/structure/B14517768.png)
![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)
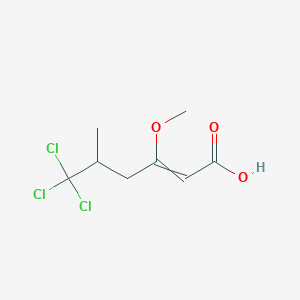
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)
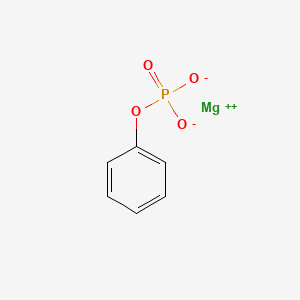
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)
![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane](/img/structure/B14517822.png)
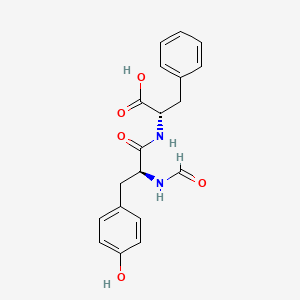
![3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-](/img/structure/B14517840.png)

